molecular formula C17H14ClFN4O B11072017 Urea, 1-(3-chlorophenyl)-3-[2-(3-fluorophenyl)-5-methyl-2H-pyrazol-3-yl]-

Urea, 1-(3-chlorophenyl)-3-[2-(3-fluorophenyl)-5-methyl-2H-pyrazol-3-yl]-

Cat. No.: B11072017
M. Wt: 344.8 g/mol
InChI Key: JDCHTVWRIFNTPK-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA typically involves the reaction of 3-chlorophenyl isocyanate with 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-CHLOROPHENYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-3-(3-FLUOROPHENYL)UREA: Similar structure but lacks the pyrazole ring.

    N-(3-CHLOROPHENYL)-N’-[1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA: Similar structure with a different position of the fluorophenyl group.

Uniqueness

N-(3-CHLOROPHENYL)-N’-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]UREA is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H14ClFN4O

Molecular Weight

344.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]urea

InChI

InChI=1S/C17H14ClFN4O/c1-11-8-16(23(22-11)15-7-3-5-13(19)10-15)21-17(24)20-14-6-2-4-12(18)9-14/h2-10H,1H3,(H2,20,21,24)

InChI Key

JDCHTVWRIFNTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)F

Origin of Product

United States

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